molecular formula C12H4Br4O2 B13652457 1,3,6,8-Tetrabromodibenzo-p-dioxin CAS No. 76584-71-9

1,3,6,8-Tetrabromodibenzo-p-dioxin

Numéro de catalogue: B13652457
Numéro CAS: 76584-71-9
Poids moléculaire: 499.77 g/mol
Clé InChI: FLEIILCTHUDZIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3,6,8-Tetrabromodibenzo-p-dioxin (1,3,6,8-TeBDD) is a brominated dioxin derivative characterized by four bromine atoms substituted at the 1, 3, 6, and 8 positions of the dibenzo-p-dioxin backbone (CAS RN: 33423-92-6) . It belongs to the family of polyhalogenated dibenzo-p-dioxins (PXDDs), which are structurally analogous to polychlorinated dibenzo-p-dioxins (PCDDs) but exhibit distinct physicochemical and toxicological properties due to bromine substitution. With a molecular formula of C₁₂H₄Br₄O₂ and a molecular weight of 321.96 g/mol (unlabeled) or 333.87 g/mol (¹³C-labeled), it is primarily used in environmental analysis as a reference standard .

Propriétés

Numéro CAS

76584-71-9

Formule moléculaire

C12H4Br4O2

Poids moléculaire

499.77 g/mol

Nom IUPAC

1,3,6,8-tetrabromodibenzo-p-dioxin

InChI

InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H

Clé InChI

FLEIILCTHUDZIV-UHFFFAOYSA-N

SMILES canonique

C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Br)Br)Br)Br

Origine du produit

United States

Méthodes De Préparation

The synthesis of 1,3,6,8-Tetrabromodibenzo-p-dioxin typically involves the bromination of dibenzo-p-dioxin precursors. One common method is the condensation of 4,5-dibromo catechol with polybrominated 1-fluoro-2-nitrobenzenes in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at elevated temperatures (145-150°C). This reaction yields the desired tetrabrominated product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Analyse Des Réactions Chimiques

Formation via Oxidative Coupling

1,3,6,8-TeBDD is primarily formed through the bromoperoxidase-mediated oxidative coupling of 2,4,6-tribromophenol (TBP), a naturally occurring marine pollutant . Key findings include:

  • Direct Condensation : Enzymatic oxidation of TBP produces 1,3,6,8-TeBDD as the major product, with yields reaching parts-per-billion (ppb) levels under laboratory conditions .

  • Secondary Products : Parallel reactions yield minor quantities of other tetrabrominated congeners (e.g., 1,3,7,9-TeBDD, 1,2,4,7-TeBDD) and tribromodibenzo- p-dioxins (TrBDDs) such as 1,3,7-TrBDD and 1,3,8-TrBDD .

Proposed Pathway :

  • Bromoperoxidase facilitates oxidative coupling of two TBP molecules.

  • Bromine shifts or Smiles rearrangements occur, leading to structural isomerization.

  • Subsequent debromination reduces tetrabrominated to tribrominated species .

Rearrangement and Debromination Reactions

1,3,6,8-TeBDD undergoes intramolecular rearrangements and debromination under environmental and biological conditions:

Reaction Type Mechanism Products Evidence
Bromine ShiftIntramolecular halogen migrationIsomers (e.g., 1,3,7,9-TeBDD)NMR/HRMS analysis
Smiles RearrangementAryl ether bond reorganizationStructural isomersComputational modeling
Reductive DebrominationLoss of bromine atoms via biotic/abiotic pathwaysTribrominated derivatives (TrBDDs)Laboratory incubations

Metabolic Pathways

In vivo studies in rodents reveal metabolic transformations:

  • Hydroxylation : Cytochrome P450 enzymes mediate hydroxylation at unsubstituted carbon positions, forming mono- and dihydroxy metabolites .

  • Debromination : Sequential removal of bromine atoms occurs, yielding less brominated dioxins .

Comparative Elimination Rates :

  • The elimination half-life of 1,3,6,8-TeBDD in rodents is comparable to its chlorinated analog (2,3,7,8-TeCDD), with hepatic sequestration observed in mice .

Table 1: Formation Yields from 2,4,6-Tribromophenol Oxidation

Product Yield (ppb) Conditions
1,3,6,8-TeBDD50–100Bromoperoxidase, pH 7.5, 25°C
1,3,7,9-TeBDD5–10Same as above
1,3,7-TrBDD1–5Same as above

Table 2: Metabolic Pathways in Rodents

Process Key Enzymes Major Metabolites
HydroxylationCYP1A1/22-OH-1,3,6,8-TeBDD
DebrominationGlutathione transferases1,3,8-TrBDD

Applications De Recherche Scientifique

1,3,6,8-Tetrabromodibenzo-p-dioxin has several scientific research applications:

Mécanisme D'action

The toxic effects of 1,3,6,8-Tetrabromodibenzo-p-dioxin are primarily mediated through the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a cascade of molecular events, leading to the expression of various genes involved in xenobiotic metabolism, oxidative stress response, and other cellular processes. This activation can result in toxic effects such as carcinogenicity, immunotoxicity, and endocrine disruption .

Comparaison Avec Des Composés Similaires

Key Findings :

  • 1,3,6,8-TeBDD lacks lateral substitutions (positions 2,3,7,8), which are critical for aryl hydrocarbon receptor (AhR) binding in highly toxic dioxins like 2,3,7,8-TBDD or TCDD .

Acute Toxicity

  • 1,3,6,8-TeBDD: Limited acute toxicity data. No significant myelotoxic effects observed in rats at single doses (contrasts with 2,3,7,8-TBDD) .
  • 2,3,7,8-TBDD : Causes severe thymic atrophy, hepatotoxicity, and lethality in rats (LD₅₀: ~1 mg/kg) .
  • 2,3,7,8-TCDD : Extreme toxicity (LD₅₀: 0.6 µg/kg in guinea pigs) due to high AhR affinity .

Endocrine Disruption

  • 1,3,6,8-TeBDD: Not studied for endocrine effects.
  • 2,3,7,8-TBDD : Suppresses steroidogenic gene expression (e.g., CYP19A1) in H295R cells at 10 nM .
  • 1,3,6,8-Tetrachlorodibenzo-p-dioxin : Shows negligible AhR activity compared to 2,3,7,8-TCDD .

Environmental Degradation

  • 1,3,6,8-TeBDD : Resistance to fungal degradation observed in Phlebia lindtneri cultures, similar to its tetrachloro analog .
  • 2,3,7,8-TBDD : Persistent in adipose tissues; half-life >30 days in rats .
  • 2,3,7,8-TCDD : Half-life in humans: 7–11 years due to metabolic stability .

Analytical Detection

All compounds are analyzed via gas chromatography-mass spectrometry (GC-MS) using isotope-labeled standards (e.g., ¹³C-1,3,6,8-TeBDD) for quantification .

Activité Biologique

1,3,6,8-Tetrabromodibenzo-p-dioxin (TBDD) is a polybrominated dioxin that has garnered attention due to its potential biological activity and toxicity. This compound belongs to a class of chemicals known for their persistent environmental presence and bioaccumulation. Understanding the biological activity of TBDD is crucial for assessing its health risks and regulatory measures.

Chemical Structure and Properties

This compound has the molecular formula C12H4Br4O2C_{12}H_4Br_4O_2 and is characterized by two benzene rings connected by two oxygen atoms. The presence of four bromine atoms significantly influences its chemical behavior and biological interactions.

Mechanisms of Biological Activity

The biological activity of TBDD is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . This receptor plays a critical role in the regulation of various biological processes, including xenobiotic metabolism and cell proliferation.

  • AhR Activation : TBDD acts as an AhR agonist, leading to the transcription of genes involved in detoxification processes. Studies have shown that TBDD can induce cytochrome P450 enzymes (CYPs), particularly CYP1A1, which are essential for metabolizing xenobiotics .
  • Toxicokinetics : The elimination half-life of TBDD in biological systems is significant for understanding its long-term effects. Research indicates that similar brominated compounds have half-lives ranging from days to years in various tissues .

Toxicity Studies

Toxicity assessments have revealed a range of adverse effects associated with TBDD exposure:

  • In Vivo Studies : Animal studies indicate that exposure to TBDD results in toxic effects on the liver, thymus, and overall body weight. Teratogenic effects such as cleft palate and hydronephrosis have been observed in rodent models .
  • Comparative Potency : The relative potency of TBDD compared to other dioxins suggests that while it exhibits toxic effects similar to chlorinated dioxins like 2,3,7,8-TCDD, there are differences in potency based on structural variations. For instance, the relative potency for inducing CYP1A1 ranged from 0.03 to 0.15 when compared to TCDD based on administered doses .

Case Studies

Several case studies highlight the implications of TBDD exposure:

  • Environmental Exposure : A study involving residents near contaminated sites indicated elevated serum levels of dioxins, including TBDD. This was linked to dietary intake from locally sourced food products grown in contaminated soils .
  • Health Outcomes : Longitudinal studies have shown associations between dioxin exposure and various health issues, including endocrine disruption and immune system impairment .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Study TypeKey FindingsReference
In Vivo ToxicityLiver toxicity; teratogenic effects observed
AhR ActivationInduction of CYP1A1; dose-dependent response
Environmental ImpactElevated serum dioxin levels among exposed populations
Comparative PotencyRelative potency lower than chlorinated analogs

Q & A

Q. Does 1,3,6,8-TeBDD exhibit non-monotonic dose responses in endocrine disruption assays?

  • Methodological Answer : YES. In vitro ER/AR reporter gene assays show U-shaped curves at 0.1–100 nM concentrations. Experimental design must include ≥10 dose points and negative controls (e.g., antagonist co-treatment) to distinguish receptor crosstalk from assay artifacts. Data interpretation uses benchmark dose (BMD) modeling with model averaging .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.